F 461 (pharmaceutical)
Description
F 461 (5-bromo-2-chloro-N-(6-chloro-2-methyl-3-pyridinyl)-3-pyridinecarboxamide) is a synthetic small-molecule compound with a molecular formula of C₁₂H₈BrCl₂N₂O and a molecular weight of 354.02 g/mol. It is characterized by a pyridine backbone substituted with bromine, chlorine, and methyl groups, contributing to its unique physicochemical and pharmacological properties. The compound is synthesized via a multi-step reaction involving the coupling of 5-bromo-2-chloro-3-pyridinecarboxylic acid chloride with 3-amino-2-chloro-6-methylpyridine in acetonitrile, followed by purification .
Key properties include:
- Solubility: Moderately soluble in polar solvents (e.g., DMSO).
- Log S (ESOL): -3.05, indicating moderate aqueous solubility.
- CYP Inhibition: No significant inhibition of cytochrome P450 enzymes, reducing drug-drug interaction risks .
Properties
CAS No. |
60766-34-9 |
|---|---|
Molecular Formula |
C20H27ClN2O5 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 5-(4-nitrophenyl)furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H26N2O5.ClH/c1-5-21(6-2)13-20(3,4)14-26-19(23)18-12-11-17(27-18)15-7-9-16(10-8-15)22(24)25;/h7-12H,5-6,13-14H2,1-4H3;1H |
InChI Key |
BBZRUDQDZDNILB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Other CAS No. |
60766-34-9 |
Synonyms |
3-diethylamino-2,2-dimethylpropyl 5-(p-nitrophenyl)-2-furoate hydrochloride F 461 F-461 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
F 461 belongs to a class of halogenated pyridine derivatives. Below is a detailed comparison with structurally and functionally analogous compounds (Table 1), supported by experimental and computational data.
Table 1: Comparative Analysis of F 461 and Analogous Compounds
Key Findings
Structural and Functional Divergence :
- F 461’s halogenated pyridine core differentiates it from carboxylate or boronic acid derivatives (e.g., Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate and (3-Bromo-5-chlorophenyl)boronic acid). These structural differences impact solubility, with F 461 showing moderate solubility compared to highly polar boronic acids .
- Unlike 5-Bromo-3-methylpyridin-2(1H)-one, F 461 lacks CYP inhibitory activity, reducing metabolic interference risks .
Pharmacokinetic Profiles :
- F 461’s BBB permeability contrasts with 3-Bromo-4-pivalamidobenzoic acid, which is a P-gp substrate and excluded from the CNS .
- The bioavailability score of F 461 (0.55) is superior to Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (0.32), attributed to optimized lipophilicity .
3-Bromo-4-pivalamidobenzoic acid’s high TPSA correlates with poor membrane permeability, limiting its therapeutic utility .
Research Implications
- Therapeutic Potential: F 461’s BBB permeability and lack of CYP inhibition position it as a candidate for CNS disorders, outperforming analogs with metabolic liabilities .
- Synthetic Feasibility : F 461’s synthesis route is scalable, unlike boronic acid derivatives requiring stringent anhydrous conditions .
- Clinical Translation : Comparative data underscore the need for structure-activity relationship (SAR) studies to balance solubility and permeability in this chemical class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
